

An In-depth Technical Guide to 2,4-Dimethylstyrene

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Compound of Interest

Compound Name: 2,4-Dimethylstyrene

Cat. No.: B1330402

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Introduction

2,4-Dimethylstyrene, also known as 4-vinyl-m-xylene, is an aromatic hydrocarbon of significant interest in polymer chemistry and materials science. Its unique structure, featuring a vinyl group and two methyl groups on the benzene ring, influences its reactivity and the properties of its resulting polymers. This guide provides a comprehensive overview of **2,4-dimethylstyrene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential applications in research and drug development.

Core Data: CAS Number and Properties

The Chemical Abstracts Service (CAS) has assigned the number 2234-20-0 to **2,4-dimethylstyrene**.^{[1][2]} Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	2234-20-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂	[1][3]
Molecular Weight	132.20 g/mol	[1][3]
Appearance	Clear, colorless liquid	
Density	0.906 g/mL at 25 °C	
Melting Point	-64 °C	
Boiling Point	73-74 °C at 10 mmHg	
Flash Point	60 °C (140 °F)	
Refractive Index	n _{20/D} 1.543	
Solubility	Insoluble in water; Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.	

Synthesis of 2,4-Dimethylstyrene: Experimental Protocol

The industrial synthesis of **2,4-dimethylstyrene** is typically achieved through a two-step process involving the alkylation of m-xylene followed by the dehydrogenation of the resulting 2,4-dimethylethylbenzene.

Step 1: Alkylation of m-Xylene

This step involves a Friedel-Crafts alkylation reaction to introduce an ethyl group to the m-xylene ring, forming 2,4-dimethylethylbenzene.

Materials:

- m-Xylene

- Ethylene
- Anhydrous Aluminum Chloride (AlCl_3) or other suitable Lewis acid catalyst
- Inert solvent (e.g., nitrobenzene or excess m-xylene)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Methodology:

- A reaction flask equipped with a stirrer, gas inlet, and reflux condenser is charged with the inert solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).
- m-Xylene is added to the flask, and the mixture is cooled to the desired reaction temperature (typically between 0 and 10 °C).
- Ethylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the temperature.
- The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of m-xylene and the formation of 2,4-dimethylethylbenzene.
- Upon completion, the reaction is quenched by slowly adding the mixture to a cooled aqueous solution of hydrochloric acid to decompose the catalyst.
- The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
- The crude product is purified by fractional distillation under reduced pressure to isolate 2,4-dimethylethylbenzene.

Step 2: Dehydrogenation of 2,4-Dimethylethylbenzene

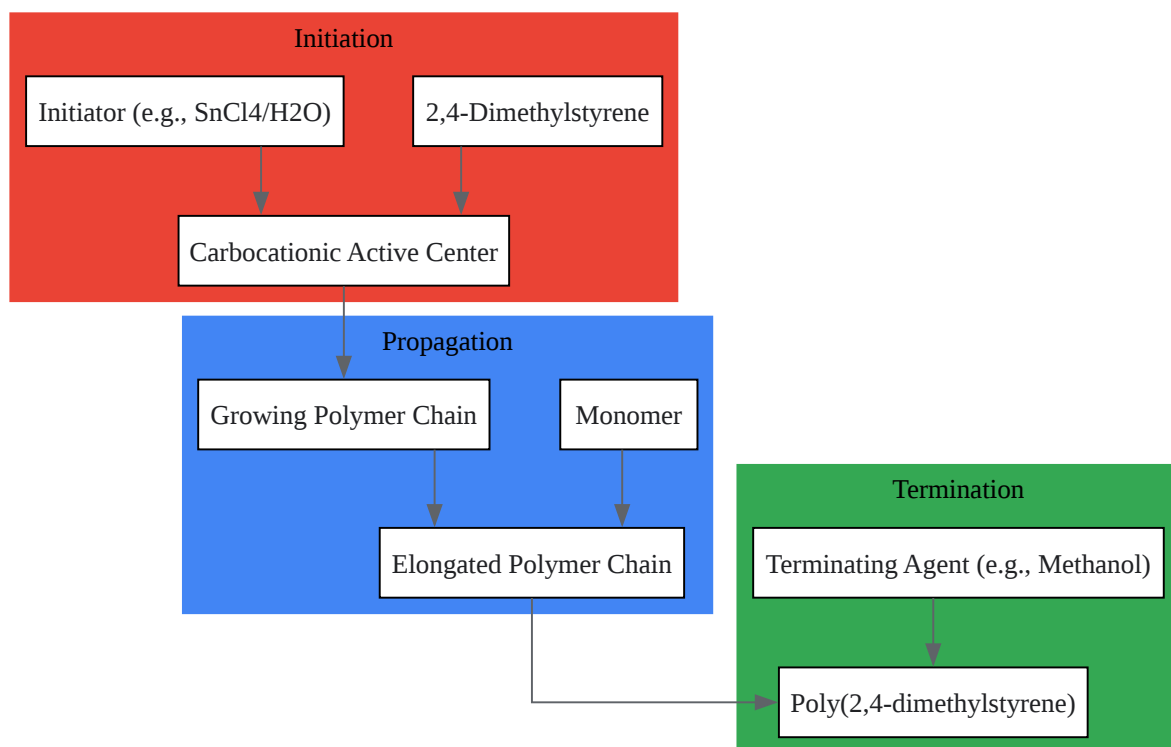
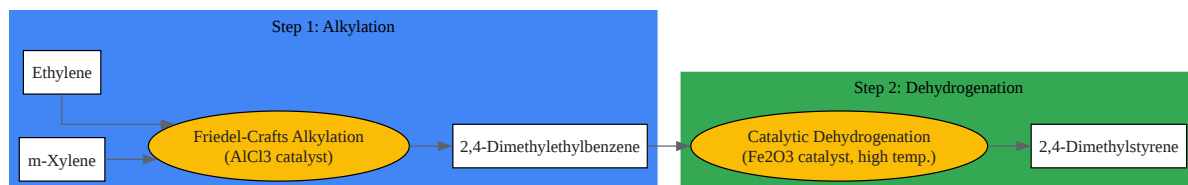
The final step is the catalytic dehydrogenation of 2,4-dimethylethylbenzene to yield **2,4-dimethylstyrene**.

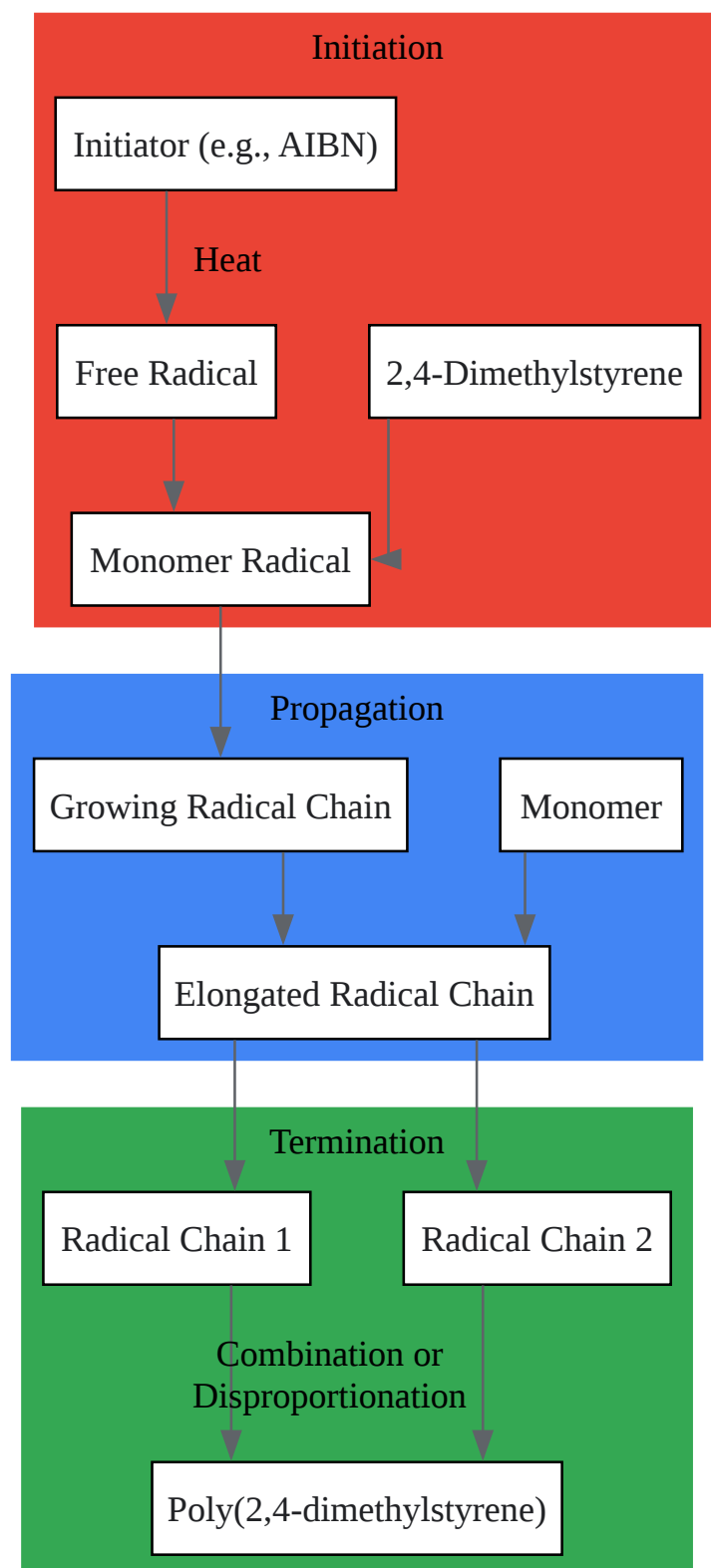
Materials:

- 2,4-Dimethylethylbenzene
- Dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide and chromium(III) oxide)
- Steam or an inert gas (e.g., nitrogen)

Methodology:

- A fixed-bed reactor is packed with the dehydrogenation catalyst.
- The catalyst is pre-heated to the reaction temperature, typically in the range of 550-650 °C.
- A mixture of 2,4-dimethylethylbenzene vapor and steam (or an inert gas) is passed over the heated catalyst bed. Steam is often used to provide heat and to shift the equilibrium towards the product side.
- The effluent from the reactor, containing **2,4-dimethylstyrene**, unreacted 2,4-dimethylethylbenzene, and byproducts, is cooled to condense the organic components.
- The organic layer is separated from the aqueous phase.
- The crude **2,4-dimethylstyrene** is purified by vacuum distillation. A polymerization inhibitor (e.g., tert-butylcatechol) is typically added during distillation to prevent premature polymerization.





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